molecular formula C15H30N2O B8338258 L-proline n-decyl Amide

L-proline n-decyl Amide

Cat. No.: B8338258
M. Wt: 254.41 g/mol
InChI Key: MOQNEUINMKSZON-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-proline n-decyl Amide is a synthetic organic compound designed for professional research applications. This molecule features a proline headgroup, a secondary, cyclic amino acid known for its unique conformational constraints, coupled via an amide bond to a hydrophobic n-decyl alkyl chain. This structure is of significant interest in multiple research fields. In medicinal chemistry, the amide bond is a fundamental functional group in pharmaceuticals and biologically active molecules . Researchers explore amide bioisosteres to modify properties like metabolic stability, potency, and selectivity in lead compounds . The combination of a polar, structured amino acid with a long aliphatic chain makes this compound a potential candidate for studies in surfactant and self-assembly science, where it could be used to investigate the interfacial properties of amino acid-based amphiphiles. Furthermore, it may serve as a key synthetic intermediate or building block in organic synthesis and catalysis development. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified laboratory professionals with a comprehensive understanding of safe chemical practices. Researchers should consult relevant safety data sheets and conduct their own experiments to confirm the compound's suitability and properties for their specific applications.

Properties

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

(2S)-N-decylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1

InChI Key

MOQNEUINMKSZON-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCNC(=O)[C@@H]1CCCN1

Canonical SMILES

CCCCCCCCCCNC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Amidation

The reaction of L-proline’s carboxyl group with n-decyl amine via acyl chloride intermediates remains a cornerstone method. In a representative protocol, L-proline is dissolved in anhydrous acetone under inert conditions, followed by dropwise addition of thionyl chloride (SOCl₂) to generate the acyl chloride in situ. Subsequent addition of n-decyl amine and a base (e.g., K₂CO₃) facilitates nucleophilic attack, yielding the amide. Phase transfer catalysts like PEG-400 enhance reaction efficiency by improving interfacial contact between hydrophilic and hydrophobic phases.

Key Data:

ParameterValue/Range
SolventAnhydrous acetone
Temperature0–5°C (activation), 20–80°C (reaction)
CatalystPEG-400 (5 mol%)
Yield90–97%

This method avoids hydrolysis of reactive intermediates through strict anhydrous conditions, critical for high-purity products.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed. Activation of L-proline’s carboxyl group with DCC forms an O-acylisourea intermediate, which reacts with n-decyl amine. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

Optimized Protocol:

  • Dissolve L-proline (1 eq) in DMF.

  • Add DCC (1.2 eq) and HOBt (1 eq) at 0°C.

  • Stir for 30 min, then add n-decyl amine (1.5 eq).

  • React at 25°C for 12 h.

Outcome:

  • Yield: 85–92%

  • Purity: >98% (HPLC)

Enzymatic and Catalytic Approaches

Carboxypeptidase Y-Mediated Amidation

The enzymatic amidation of C-terminal proline derivatives, as demonstrated in peptide synthesis, offers a stereoselective route. Carboxypeptidase Y catalyzes the transamidation of L-proline esters with n-decyl amine under alkaline conditions (pH 8.5–9.2).

Conditions:

FactorOptimal Range
pH8.4–9.2
Temperature37–45°C
Ammonia Concentration2–4 M

Advantages:

  • Minimal racemization.

  • Compatible with hydrophobic amines like n-decyl.

Limitations:

  • Enzyme stability at elevated temperatures.

  • Requires stoichiometric ammonia.

Solid-Phase Synthesis and Modern Techniques

Resin-Bound Proline Activation

Immobilizing L-proline on Wang resin via its carboxyl group enables iterative amidation. After activation with N-hydroxysuccinimide (NHS), n-decyl amine is introduced in DCM. Cleavage with trifluoroacetic acid (TFA) liberates the product.

Performance Metrics:

  • Yield: 78–84%

  • Purity: 95–97% (LC-MS)

Reaction Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of n-decyl amine, while ethereal solvents (THF) improve reaction kinetics. Phase transfer catalysts (e.g., tetrabutylammonium bromide) boost yields in biphasic systems.

Temperature and Catalysis

Elevated temperatures (60–80°C) accelerate amidation but risk decomposition. Pd/C or Ni catalysts enable microwave-assisted reactions, reducing time from hours to minutes.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy:

    • Amide I band: 1640–1680 cm⁻¹ (C=O stretch).

    • N-H bend: 1540–1580 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • δ 3.4–3.6 ppm (proline pyrrolidine ring).

    • δ 0.8–1.6 ppm (n-decyl chain).

Challenges and Industrial Considerations

Steric Hindrance

The bulky n-decyl chain impedes nucleophilic attack, necessitating excess amine (1.5–2 eq).

Purification

Chromatographic separation is often required to remove unreacted amine, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

L-proline n-decyl Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .

Scientific Research Applications

Catalysis

L-Proline n-decyl amide serves as a chiral ligand in asymmetric synthesis, particularly in aldol reactions. Its ability to facilitate enantioselective reactions makes it a valuable tool in organic chemistry. The presence of the decyl group enhances its solubility in organic solvents, thereby improving catalytic efficiency.

Biological Applications

Research indicates that derivatives of L-proline, including this compound, have potential as enzyme inhibitors and in protein engineering . Studies have shown that these compounds can interact with specific molecular targets, influencing enzyme activity and protein structure .

Additionally, ongoing investigations are exploring their use in drug delivery systems due to their favorable interaction with biological membranes. For example, proline-derived compounds have been studied for their skin permeation-enhancing properties, which could improve the efficacy of topical drug formulations .

Medicinal Chemistry

This compound is being researched for its potential as a drug intermediate and in therapeutic applications. Its derivatives have been linked to various pharmacological activities, including neuroprotective effects and potential uses in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases . The compound's unique structure allows for modifications that can enhance its bioactivity and reduce toxicity.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a surfactant . Its amphiphilic nature makes it suitable for formulations requiring improved wetting and emulsification properties. The compound's stability under various conditions further supports its application in industrial processes.

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that L-proline derivatives could inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents against metabolic disorders .
  • Catalytic Performance : Research highlighted the effectiveness of this compound as a chiral ligand in aldol reactions, achieving high enantioselectivity under mild conditions.
  • Skin Permeation Enhancement : A series of experiments indicated that proline-derived compounds significantly improved the permeability of model drugs across skin barriers without causing toxicity, paving the way for new topical formulations .

Mechanism of Action

The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .

Comparison with Similar Compounds

Amino Acid Side Chain Variations

Proline derivatives with different amino acid residues (e.g., L-valine, L-isoleucine) and alkylamides (e.g., propylamide, n-decyl amide) exhibit distinct solubility and aggregation behaviors. For instance:

  • L-Proline propylamides with L-alanine, L-phenylalanine, or L-isoleucine remain fully soluble in toluene but self-associate via intermolecular hydrogen bonds at higher concentrations, as shown by downfield NMR shifts .

Table 1: Structural and Physical Properties

Compound Substituent Key Properties Reference
L-Proline n-decyl amide n-Decyl amide Enhanced hydrophobicity; strong hydrogen bonding
ProIlePr L-Isoleucine + propylamide Soluble in toluene; concentration-dependent self-association
L-Prolinamide 3h (1S,2S)-Diphenyl-2-aminoethanol Terminal hydroxyl group improves H-bonding and enantioselectivity
PRWG-(C18H37) Lipopeptide + C18 chain Hydrophobic tail enables aqueous self-assembly; TFA counterion aids catalysis

Catalytic Performance in Aldol Reactions

Enantioselectivity and Yield

Proline amides and thioamides are widely studied in asymmetric aldol reactions. Key comparisons include:

  • This compound : While specific data are lacking, analogous amides (e.g., N-sulfonylcarboxamides) achieve up to 98% ee in aldol reactions, surpassing L-proline (80% ee) .
  • L-Prolinamide 3h: Derived from L-proline and a hydroxylamine, this catalyst achieves 93% ee for aromatic aldehydes and >99% ee for aliphatic substrates, attributed to dual H-bond donors (amide N-H and hydroxyl) .
  • Thioamides : Replacing amide with thioamide reduces acidity, lowering catalytic activity but retaining moderate enantioselectivity .

Table 2: Catalytic Performance in Aldol Reactions

Catalyst Substrate ee (%) Yield (%) Key Feature Reference
L-Proline 4-Nitrobenzaldehyde 66 90 Carboxylic acid as proton donor
N-Sulfonylcarboxamide 4-Nitrobenzaldehyde 98 >90 Enhanced acidity and H-bonding
L-Prolinamide 3h Benzaldehyde 93 85 Terminal hydroxyl group
Bicyclic amide [9] Acetone + aldehyde 60 90 Bridged azepane improves stability

Anticancer Activity

Diamides combining L-proline with L-valine (e.g., compounds 60–63 ) show variable anticancer activity. Methylthiobenzylidene analogs (e.g., 60 ) retain activity comparable to parent compounds, while methylsulfinyl derivatives (e.g., 61 ) exhibit reduced efficacy . The n-decyl chain’s impact on membrane permeability or target binding remains unexplored but could enhance bioavailability.

Self-Assembly and Material Properties

  • Amide vs. Ester Termini: Amide-terminated dithienosilole molecules exhibit stronger intermolecular H-bonding than esters, improving charge transport in organic electronics .
  • Alkyl Chain Length : n-Decyl chains balance hydrophobicity and flexibility, whereas shorter chains (e.g., n-octyl) reduce steric hindrance, and longer chains (e.g., C18 in PRWG-(C18H37)) promote micelle formation in aqueous solutions .

Mechanistic Insights

  • Hydrogen Bonding : Intramolecular H-bonds in anti-conformations stabilize proline amides in solution, as confirmed by 15N-NMR .
  • Acidity Modulation : N-Sulfonylcarboxamides mimic carboxylic acid acidity, enabling proton transfer in catalysis . Thioamides, being less acidic, rely on alternative activation pathways .
  • Lipopeptide Catalysis : The PRWG-(C18H37) lipopeptide uses a Houk–List-like mechanism with TFA as a proton shuttle, diverging from traditional proline-mediated pathways .

Q & A

Q. What are the key structural features of L-proline n-decyl amide that influence its catalytic activity in asymmetric aldol reactions?

The catalytic activity of this compound arises from its amide N-H group, which acts as a hydrogen bond donor to stabilize transition states in aldol reactions. The hydrophobic n-decyl chain enhances solubility in non-polar solvents and promotes substrate preorganization via van der Waals interactions. These structural elements synergistically improve enantioselectivity, as demonstrated in aldol reactions with aromatic aldehydes achieving >90% enantiomeric excess (ee) under optimized conditions .

Q. How can this compound be synthesized and characterized for use in organocatalysis?

Synthesis typically involves coupling L-proline with n-decylamine via carbodiimide-mediated amidation. Purification is achieved through column chromatography or recrystallization. Characterization methods include:

  • NMR spectroscopy : To confirm amide bond formation and assess purity.
  • FTIR : To identify N-H stretching (3200–3300 cm⁻¹) and amide I/II bands (1650–1550 cm⁻¹).
  • Mass spectrometry (MS) : For molecular weight validation.
  • X-ray crystallography (if crystalline): To resolve stereochemical configuration .

Q. What experimental protocols are recommended for evaluating the enantioselectivity of this compound in aldol reactions?

  • Reaction setup : Use 10–20 mol% catalyst in neat acetone or toluene at −25°C to 25°C.
  • Analysis : Employ chiral HPLC or GC with a β-cyclodextrin column to separate enantiomers.
  • Quantification : Calculate ee using peak area ratios, calibrated with racemic and enantiopure standards.
  • Control experiments : Compare results with uncatalyzed reactions and alternative prolinamide derivatives to isolate structural effects .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of this compound in aldol reactions under varying conditions?

Enantioselectivity is governed by a dual mechanism:

  • Houk–List pathway : The amide N-H donates a proton to the aldehyde carbonyl, forming an enamine intermediate.
  • Counterion-assisted proton shuttle : Trifluoroacetate (TFA) or similar counterions act as proton relays, lowering activation barriers (e.g., computed ΔG‡ = 1.42 kcal/mol). Computational studies (DFT, DLNPO-CCSD) reveal that hydrogen bonding between the amide N-H and aldehyde oxygen stabilizes the Si-face attack, favoring the (R,R)-configured product. The n-decyl chain minimizes steric clashes in the transition state .

Q. How does the amide group in this compound contribute to chiral recognition in lanthanide complexes?

The amide N-H group is critical for disrupting racemic equilibria in lanthanide(III) complexes (e.g., [Ln(ADPA)₃]³⁻). It forms hydrogen bonds with carboxylate groups on the metal complex, inducing circularly polarized luminescence (CPL) signals. Substituting the amide with esters or acetylated derivatives reduces CPL intensity by 40–70%, confirming the necessity of the N-H moiety for chiral discrimination .

Q. What contradictions exist in enantioselectivity data for L-proline amide derivatives, and how can structural optimization resolve them?

  • Contradiction : Longer aliphatic chains (e.g., n-decyl vs. n-octyl) enhance enantioselectivity in hydrophobic solvents but reduce activity in polar media.
  • Resolution : Introduce terminal hydroxyl groups (e.g., α,β-hydroxyamine-derived prolinamides) to balance hydrophobicity and hydrogen-bonding capacity. For example, catalyst 3h achieves 93% ee for aromatic aldehydes and >99% ee for aliphatic substrates at −25°C .

Q. How do computational methods clarify the role of this compound in stabilizing protein-osmolyte interactions?

Molecular dynamics (MD) simulations and vapor pressure osmometry show that L-proline derivatives preferentially exclude water from amide oxygen and aliphatic hydrocarbon surfaces, stabilizing folded proteins (ΔGunfolding < 0). The n-decyl chain amplifies this exclusion effect, making the compound a potent osmolyte for in vivo protein stabilization .

Methodological Recommendations

  • Data contradiction analysis : Use multivariate regression to correlate catalyst structure (e.g., chain length, substituent pKa) with reaction outcomes (ee%, yield).
  • Advanced characterization : Apply sum-frequency generation (SFG) spectroscopy to probe interfacial hydrogen bonding in catalytic systems .
  • Environmental modulation : Screen solvents with varying Kamlet–Taft parameters (polarity, H-bond acidity) to optimize reaction dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.